molecular formula C16H19N5O3 B2948982 8-(benzyl(methyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476481-54-6

8-(benzyl(methyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2948982
CAS No.: 476481-54-6
M. Wt: 329.36
InChI Key: GULIQMSZDYWHHK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-19(10-11-6-4-3-5-7-11)15-17-13-12(21(15)8-9-22)14(23)18-16(24)20(13)2/h3-7,22H,8-10H2,1-2H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULIQMSZDYWHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-54-6
Record name 8-(BENZYL(METHYL)AMINO)-7-(2-HO-ETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

8-(Benzyl(methyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Bamifylline, is a purine derivative with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H28ClN5O3
  • Molecular Weight : 421.9 g/mol
  • IUPAC Name : 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione
  • CAS Number : 20684-06-4

The compound's structure includes a purine base with various substituents that may influence its biological activity.

Bamifylline exhibits several pharmacological activities, primarily through the following mechanisms:

  • Bronchodilation : It acts as a bronchodilator by inhibiting phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) in airway smooth muscle cells. This effect results in relaxation of bronchial muscles and improved airflow in conditions like asthma and COPD.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating inflammatory mediators and cytokines. In vitro studies indicate reduced production of pro-inflammatory cytokines in macrophages treated with Bamifylline.
  • Antioxidant Activity : Bamifylline shows potential antioxidant properties that may protect cells from oxidative stress, contributing to its therapeutic effects in various diseases.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of Bamifylline:

  • Cell Viability Assays : In a study evaluating cytotoxicity against cancer cell lines (MCF7 and NCI-H460), Bamifylline exhibited IC50 values indicating significant cytotoxic effects (Table 1).
Cell LineIC50 Value (µM)
MCF715.0
NCI-H46012.5

Table 1: Cytotoxicity of Bamifylline on Cancer Cell Lines

  • Anti-inflammatory Studies : In a murine model of asthma, administration of Bamifylline significantly reduced eosinophil infiltration and cytokine levels in bronchoalveolar lavage fluid compared to control groups.

Clinical Applications

  • Asthma Management : A clinical trial involving patients with moderate to severe asthma reported that Bamifylline improved lung function parameters significantly compared to placebo over a 12-week period.
  • Chronic Obstructive Pulmonary Disease (COPD) : In patients with COPD, Bamifylline was associated with reduced frequency of exacerbations and improved quality of life scores.

Adverse Effects

While generally well-tolerated, some patients reported mild side effects such as gastrointestinal disturbances and headaches. Long-term safety profiles remain under investigation.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₆H₁₉N₅O₃
  • Substituents: Position 8: Benzyl(methyl)amino group (N-benzyl-N-methyl). Position 7: 2-Hydroxyethyl group. Position 3: Methyl group.
  • Key Features : The compound combines hydrophilic (2-hydroxyethyl) and lipophilic (benzyl) moieties, enabling balanced solubility and membrane permeability. Its structure has been validated via NMR and IR spectroscopy .

Comparison with Similar Compounds

Structural Modifications at Key Positions

The table below highlights structural analogs with modifications at positions 3, 7, and 8, and their biochemical implications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
Target Compound 8: Benzyl(methyl)amino; 7: 2-Hydroxyethyl; 3: Methyl C₁₆H₁₉N₅O₃ Balanced hydrophilicity-lipophilicity; validated via NMR/IR .
7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6-dione 8: (2-Hydroxyethyl)amino; 7: But-2-yn-1-yl; 1: Quinazolinylmethyl C₂₅H₂₆N₈O₃ Linagliptin impurity; enhanced steric bulk at position 1 reduces metabolic stability .
7-Benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione 8: Phenyl; 7: Benzyl; 1,3: Dimethyl C₂₀H₁₈N₄O₂ High lipophilicity (logP ~2.5); aromatic groups may hinder solubility .
8-[Benzyl(2-hydroxyethyl)amino]-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6-dione 8: Benzyl(2-hydroxyethyl)amino; 7: 2-Methylbenzyl C₂₄H₂₆N₅O₃ Increased steric hindrance at position 7 reduces kinase inhibition potency .
3-(4-(Aminomethyl)benzyl)-7-ethyl-1H-purine-2,6(3H,7H)-dione trifluoroacetate 7: Ethyl; 3: Aminomethylbenzyl C₁₆H₁₈N₅O₂·CF₃CO₂H Trifluoroacetate salt enhances solubility; ethyl group lowers metabolic oxidation .
8-(Bis(2-hydroxyethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione 8: Bis(2-hydroxyethyl)amino; 1,3: Dimethyl C₂₀H₂₆N₅O₄ High hydrophilicity (logP ~0.8); suitable for aqueous formulations .

Impact of Substituents on Bioactivity

  • Position 8: Benzyl(methyl)amino (target compound): Optimal balance between lipophilicity and hydrogen-bonding capacity for receptor binding . Bis(2-hydroxyethyl)amino (): High hydrophilicity improves solubility but reduces cell permeability . Phenyl (): Aromaticity enhances π-π stacking but may increase off-target interactions .
  • Position 7 :

    • 2-Hydroxyethyl (target compound): Hydroxyl group facilitates hydrogen bonding with enzymes like DPP-4 .
    • But-2-yn-1-yl (): Alkyne group improves metabolic stability but introduces steric hindrance .
    • Ethyl (): Alkyl chain increases lipophilicity, favoring blood-brain barrier penetration .
  • Position 3: Methyl (target compound): Minimal steric effects, allowing flexibility in binding pockets . Aminomethylbenzyl (): Bulky substituent may enhance selectivity for kinase targets .

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